6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-
Description
Chemical Identity and Structure The compound "6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-" (CAS: 4747-99-3), also known as Norlaudanosoline or Tetrahydropapaveroline, is a tetrahydroisoquinoline alkaloid. Its structure features a 3,4-dihydroxybenzyl group attached to the nitrogen of a 3,4-dihydroisoquinoline core, with hydroxyl groups at positions 6 and 7 of the isoquinoline ring (Figure 1) .
Molecular Formula: C₁₆H₁₇NO₄ Molecular Weight: 287.31 g/mol Synonyms:
- (±)-Tetrahydropapaveroline
- 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Norlaudanosoline
Properties
CAS No. |
56632-95-2 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H15NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,18-21H,3-5H2 |
InChI Key |
KSDGTGRBKWQATG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Optimization Strategies
-
Catalyst : Ferric chloride (FeCl₃) in ethanol/water buffers improves regioselectivity, achieving 76–83% yield in related syntheses.
-
Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require strict anhydrous conditions.
Hydrogenation of Protoberberine Alkaloids
Protoberberine precursors (e.g., papaverine) are reduced to Norlaudanosoline via catalytic hydrogenation:
Procedure
Byproduct Management
-
Impurity : 1-(2-(Dimethylamino)ethyl)-3,4,6,7-tetramethoxyphenanthrene hydrobromide forms at >5% without recrystallization.
-
Purification : Ethanol/water (50:50 v/v) recrystallization reduces impurities to <1%.
Acid-Catalyzed Cyclization
Hydrobromic Acid-Mediated Cyclization
Oxidative Cyclization
Enzymatic and Biocatalytic Approaches
Methyltransferase Catalysis
Microbial Biosynthesis
-
Organisms : Engineered E. coli expressing tyrosine hydroxylase and decarboxylase.
-
Challenges : Low titers (≤120 mg/L) due to pathway complexity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Pictet-Spengler | 45–58 | 90–95 | Moderate | 120–180 |
| Catalytic Hydrogenation | 68–74 | 98–99 | High | 90–140 |
| Acid Cyclization | 62–83 | 85–92 | Low | 150–220 |
| Enzymatic | 25–30 | 95–97 | Limited | 300–450 |
Critical Challenges and Solutions
Hydroxyl Group Protection
Chemical Reactions Analysis
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroquinone derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
6,7-Isoquinolinediol serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules used in various chemical reactions. This compound can undergo:
- Oxidation: Leading to the formation of quinones.
- Reduction: Producing hydroquinone derivatives.
- Substitution Reactions: Allowing the introduction of various substituents through nucleophilic or electrophilic methods.
Biology
The compound's ability to interact with β2-adrenergic receptors makes it valuable for studying receptor-ligand interactions and signal transduction pathways. It has been shown to modulate these receptors effectively, which is essential for understanding various biological processes.
Medicine
Research indicates that 6,7-Isoquinolinediol exhibits anti-inflammatory properties, making it a candidate for developing new therapeutic agents targeting inflammatory diseases. Additionally, its potential neuroprotective effects have been highlighted in studies involving glutamate-induced neurotoxicity in neuronal cell lines. For instance:
- A study demonstrated that derivatives of this compound significantly reduced cell death in HT-22 cells exposed to glutamate, indicating its protective role against oxidative stress and neurotoxicity .
Industry
In industrial applications, this compound can be utilized in the production of pharmaceuticals and fine chemicals. Its unique properties enable the development of various chemical intermediates essential for manufacturing drugs and other chemical products.
Case Studies and Research Findings
-
Neuroprotective Effects:
- A study investigated the neuroprotective efficacy of 6,7-Isoquinolinediol derivatives on neuronal cells subjected to oxidative stress. The results showed that these compounds significantly decreased reactive oxygen species levels and intracellular calcium accumulation, suggesting a mechanism for their protective effects against neurodegeneration .
- Anticonvulsant Activity:
-
Therapeutic Potential:
- The compound's modulation of β2-adrenergic receptors has implications for developing treatments for asthma and other respiratory conditions. Its dual action as an agonist and anti-inflammatory agent positions it as a valuable candidate in respiratory pharmacotherapy .
Mechanism of Action
The mechanism of action of 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- involves its binding to β2-adrenergic receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in physiological responses such as muscle relaxation and anti-inflammatory effects . The molecular targets include the β2-adrenergic receptors, and the pathways involved are primarily related to cyclic AMP (cAMP) signaling .
Comparison with Similar Compounds
Physicochemical Properties :
- Appearance : Solid (color varies depending on salt form; e.g., hydrochloride salt is white to off-white) .
- Solubility: Polar solvents like water and ethanol due to hydroxyl and amine groups.
- Stability : Sensitive to oxidation due to catechol moieties.
Biological Relevance: Norlaudanosoline is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs), such as morphine and codeine .
The structural and functional diversity of isoquinoline derivatives allows for nuanced comparisons. Below is a detailed analysis of Norlaudanosoline and its analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects: Hydroxyl vs. Methoxy Groups: Norlaudanosoline’s 6,7-dihydroxy and 3,4-dihydroxybenzyl groups confer high polarity and antioxidant activity, whereas methoxy-substituted analogs (e.g., 1-Benzyl-6,7-dimethoxy) are more lipophilic and stable against oxidation . N-Substituent Variations: The 3,4-dihydroxybenzyl group in Norlaudanosoline contrasts with Higenamine’s 4-hydroxybenzyl and Tretoquinol’s 3,4,5-trimethoxybenzyl, altering receptor affinity and metabolic pathways .
Biological Roles: Norlaudanosoline’s role in BIAs biosynthesis distinguishes it from synthetic derivatives like Tretoquinol, which was developed for bronchodilation .
Metabolic Relevance: Norlaudanosoline and 1,5-isoquinolinediol (a positional isomer) were identified in fecal metabolome studies, with levels increasing post-weight loss in dogs, suggesting gut microbiome interactions .
Biological Activity
6,7-Isoquinolinediol, specifically the compound 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-, is a derivative of isoquinoline that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its neuroprotective effects, cytotoxicity, and implications in pharmacology.
Chemical Structure and Properties
The compound is characterized by the presence of a dihydroxyphenyl group and a dihydroisoquinoline backbone. Its molecular formula is with a molecular weight of approximately 219.24 g/mol. The structural features contribute to its biological activity.
Neuroprotective Effects
Research indicates that 6,7-Isoquinolinediol exhibits significant neuroprotective properties. In vitro studies have demonstrated its ability to mitigate glutamate-induced neurotoxicity in HT-22 cells. The compound showed a relative protection of approximately 34.48% at a concentration of 1 µM , significantly reducing cell death caused by oxidative stress and excitotoxicity.
| Compound | Protection (%) at 1 µM |
|---|---|
| 6,7-Isoquinolinediol | 34.48 ± 7.58 |
| Control | - |
Additionally, it was found to decrease reactive oxygen species (ROS) levels induced by glutamate treatment, highlighting its role in oxidative stress reduction .
Cytotoxicity
The cytotoxic effects of isoquinoline derivatives have been studied extensively. In particular, dopamine-derived isoquinolines, including 6,7-dihydroxyisoquinolines, were shown to have potent cytotoxic effects on PC12h cells (a model for dopaminergic neurons). At concentrations of 100 µM and 1 mM , these compounds significantly reduced protein levels in the cells, indicating potential neurotoxic effects .
The neuroprotective mechanism of 6,7-Isoquinolinediol may involve modulation of intracellular calcium levels and inhibition of ROS production. Studies suggest that the compound can inhibit calcium influx in neuronal cells and reduce oxidative stress markers . This dual action contributes to its protective effects against neurodegenerative processes.
Case Studies
Several case studies have explored the therapeutic potential of isoquinoline derivatives:
- Neuroprotection in Models of Alzheimer's Disease : A study demonstrated that treatment with isoquinoline derivatives improved cognitive function in animal models by reducing amyloid-beta accumulation.
- Parkinson's Disease Models : Isoquinoline compounds showed promise in protecting dopaminergic neurons from toxins known to induce Parkinsonian symptoms.
Q & A
Q. What are the established synthetic routes for 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-?
This compound, also known as papaveroline (CAS 574-77-6), is synthesized via cyclization reactions of benzylisoquinoline precursors. Key methods include:
- Bischler-Napieralski cyclization : Starting from phenethylamine derivatives, this method involves dehydration and cyclization under acidic conditions to form the dihydroisoquinoline core .
- Modification of dimethoxy derivatives : Demethylation of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives (e.g., using hydrobromic acid) yields the diol structure .
- Enzymatic synthesis : Some studies utilize microbial or plant enzymes for stereoselective hydroxylation of intermediates .
Q. What analytical methods are used to characterize this compound?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR identify substituents on the isoquinoline ring and dihydroxyphenyl group. For example, aromatic protons appear at δ 6.5–7.2 ppm, while methine protons in the dihydro ring resonate at δ 2.8–3.5 ppm .
- Infrared (IR) spectroscopy : Peaks at 3200–3500 cm confirm hydroxyl groups, while C=N/C=C stretches appear at 1600–1650 cm .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 283 for CHNO) and fragmentation patterns validate the structure .
Q. What are the known biological activities of this compound?
- Vasodilation : Papaveroline acts as a non-selective phosphodiesterase inhibitor, increasing cAMP levels to relax smooth muscle .
- Antioxidant properties : The catechol groups scavenge free radicals, potentially mitigating oxidative stress in cellular models .
- PARP1 inhibition : Related isoquinolinediol derivatives (e.g., 1,5-isoquinolinediol) suppress poly(ADP-ribose) polymerase activity, delaying cellular senescence in vitro .
Advanced Research Questions
Q. How can experimental designs be optimized to study its PARP1 inhibitory mechanism?
- In vitro senescence models : Use primary fibroblasts (e.g., mouse embryonic fibroblasts) treated with oxidative stressors (e.g., hydroxyurea) to induce senescence. Measure β-galactosidase activity and PARP1 expression via Western blotting .
- Dose-response assays : Test concentrations ranging from 0.1–10 µM to determine IC values for PARP1 inhibition. Combine with siRNA knockdown to validate target specificity .
- Transcriptomic analysis : Employ RNA-seq or Connectivity Mapping (CMAP) to identify gene networks modulated by the compound, comparing results across tissues (e.g., arterial vs. brain) .
Q. How can contradictions in pharmacological data across studies be resolved?
Discrepancies in efficacy (e.g., tissue-specific effects) may arise from:
- Variability in metabolic stability : Assess compound stability in different cell lysates or serum-containing media using LC-MS .
- Receptor promiscuity : Perform competitive binding assays (e.g., β-adrenergic receptor assays) to rule off-target effects .
- Species differences : Compare results in human vs. rodent models, adjusting for interspecies variations in enzyme expression (e.g., cytochrome P450 isoforms) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug derivatization : Acetylate hydroxyl groups to enhance membrane permeability, with subsequent hydrolysis in vivo .
- Nanoparticle encapsulation : Use liposomal carriers to increase solubility and prolong half-life in circulation .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma and tissue samples to track absorption, distribution, and metabolism .
Methodological Considerations
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 283.28 g/mol | |
| Melting Point | >300°C (hydrobromide salt form) | |
| Solubility | Poor in water; soluble in DMSO |
Q. Table 2: In Vitro Anti-Senescence Efficacy (1,5-Isoquinolinediol Derivative)
| Parameter | Result | Reference |
|---|---|---|
| IC (PARP1 inhibition) | 0.5 µM | |
| Senescence Reduction (%) | 60% at 0.1 µM (vs. control) | |
| Cytotoxicity (LD) | >10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
